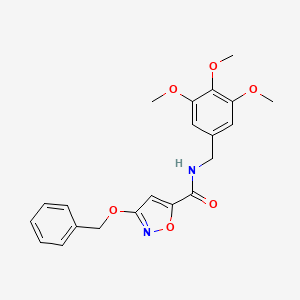

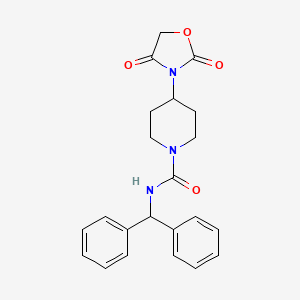

N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-2-ethylbutanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

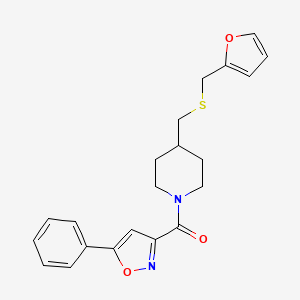

N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-2-ethylbutanamide, also known as URB597, is a compound that has gained attention for its potential therapeutic applications. It is a selective inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for breaking down endocannabinoids in the body. By inhibiting FAAH, URB597 increases the levels of endocannabinoids, which can have various effects on the body.

科学的研究の応用

Corrosion Inhibition

N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-ethylbutanamide: has been studied for its effectiveness in inhibiting corrosion of mild steel in acidic environments. The compound, acting as a corrosion inhibitor, can significantly reduce the rate of corrosion when introduced into acidic solutions like sulfuric acid (H2SO4) and hydrochloric acid (HCl). This application is particularly relevant in industrial processes where mild steel is used in acidic conditions, such as in oil and gas well constructions and acid pickling processes .

Antimicrobial Activity

The compound exhibits potential as a base structure for synthesizing derivatives with antimicrobial properties. Research has shown that certain derivatives can inhibit the growth of pathogenic bacteria and fungi, such as Candida albicans. This opens up possibilities for the development of new antimicrobial agents that could be used in medical treatments and sanitation products .

Anti-Proliferative Activity

Studies have indicated that derivatives of this compound have anti-proliferative effects against various cancer cell lines, including prostate, colorectal, hepatocellular, epithelioid carcinoma, and breast cancer cells. This suggests its potential use in cancer research, particularly in the development of new anticancer drugs .

NF-κB Inhibition

Derivatives of the compound have been identified as potential NF-κB inhibitors. NF-κB is a protein complex that controls the transcription of DNA and is involved in cellular responses to stimuli such as stress, cytokines, free radicals, and bacterial or viral antigens. Inhibitors of NF-κB are being researched for their potential applications in treating various cancers and inflammatory diseases .

Retinoid Nuclear Modulator Agents

The compound’s structure is useful in the synthesis of retinoid nuclear modulator agents. These agents are significant in the treatment of metabolic and immunological diseases. They work by modulating the activity of retinoid receptors, which are involved in a wide range of biological processes .

Neuroinflammation Mediators

Some derivatives of the compound might impact brain disorders where neuroinflammation involving microglial activation plays a crucial role in the pathogenesis. These derivatives could be used to develop treatments for neuroinflammatory conditions .

Organic Synthesis Catalysis

The compound has been used in the study of new catalytic protocols for the synthesis of organic compounds. It serves as a precursor in reactions that aim to create more sustainable and green chemistry processes. This application is essential in the field of organic synthesis, where environmentally friendly and efficient methods are increasingly sought after .

Isoquinoline Precursors

In pharmacology, the compound’s structure is utilized as a precursor for isoquinoline, which is a heterocyclic aromatic organic compound. Isoquinolines have various pharmacological properties and are used in the synthesis of a number of medicinal drugs. This application is significant in drug discovery and development .

作用機序

Target of Action

Compounds with similar structures have been found to inhibit clk1 and dyrk1a kinases . These kinases play a crucial role in the regulation of various cellular processes and are involved in major diseases, including cancer and neurodegenerative disorders .

Mode of Action

It’s likely that the compound interacts with its targets (possibly clk1 and dyrk1a kinases) in a way that inhibits their function . This could result in changes to the cellular processes that these kinases regulate.

Biochemical Pathways

Given the potential targets, it’s likely that the compound affects pathways regulated by clk1 and dyrk1a kinases . These could include pathways involved in cell division, growth, and apoptosis, among others.

Result of Action

Given its potential targets, it’s likely that the compound could have effects on cell division, growth, and apoptosis .

特性

IUPAC Name |

N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-ethylbutanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O4/c1-5-12(6-2)18(22)19-13-9-17(21)20(11-13)14-7-8-15(23-3)16(10-14)24-4/h7-8,10,12-13H,5-6,9,11H2,1-4H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFRWILRLDXNLKL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C(=O)NC1CC(=O)N(C1)C2=CC(=C(C=C2)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-ethylbutanamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[Pentyl(propan-2-yl)amino]propanoic acid;hydrochloride](/img/structure/B2852569.png)

![(4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)(pyrazin-2-yl)methanone](/img/structure/B2852578.png)

![5-(5,6-Dimethylpyrimidin-4-yl)-2-(6-ethylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2852582.png)

![N-(3-acetylphenyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2852587.png)

![N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-2-tert-butylpyrazole-3-carboxamide](/img/structure/B2852588.png)